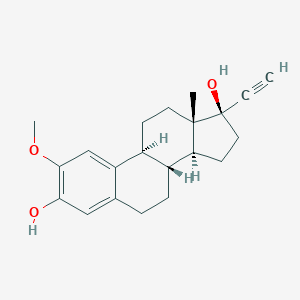

2-Methoxyethinyl estradiol

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGDXTWZJCEVEB-PVHGPHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945075 | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-44-7 | |

| Record name | 2-Methoxy-17α-ethynylestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22415-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethinyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacokinetic Profile of 2-Methoxyestradiol: A Technical Guide for Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest as a potential therapeutic agent due to its potent anti-angiogenic and apoptotic properties in cancer cells, with minimal estrogenic effects.[1][2] Despite promising preclinical activity, its journey through clinical development has been fraught with challenges, primarily stemming from a complex and unfavorable pharmacokinetic profile.[3][4] This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 2-ME2. It is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the molecule's behavior in vivo and to inform strategies for overcoming its inherent liabilities. We will delve into the causality behind its low oral bioavailability, its extensive metabolic pathways, and the analytical methodologies employed for its quantification, providing a holistic view for future research and development endeavors.

Introduction: The Promise and Peril of an Endogenous Metabolite

2-Methoxyestradiol is a naturally occurring metabolite of 17β-estradiol (E2), formed through a two-step process involving hydroxylation by cytochrome P450 (CYP) enzymes to form 2-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[1][5] Unlike its parent hormone, 2-ME2 exhibits very low affinity for estrogen receptors α and β, thus possessing minimal estrogenic activity.[1][6] Its primary anticancer effects are attributed to its ability to disrupt microtubule polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and induction of apoptosis.[1][7] Furthermore, 2-ME2 demonstrates potent anti-angiogenic activity by inhibiting the proliferation of endothelial cells.[1][8]

Despite these promising pharmacodynamic properties, the clinical translation of 2-ME2 has been significantly hampered by its pharmacokinetic profile, most notably its very poor oral bioavailability.[3][4] This guide will dissect the key pharmacokinetic parameters of 2-ME2, offering insights into the experimental approaches used to characterize them and the rationale behind these methodologies.

Absorption and Bioavailability: The Primary Hurdle

The oral delivery of 2-ME2 is plagued by low and highly variable bioavailability, typically reported to be in the range of 1-2% in clinical studies.[4] This is not due to poor absorption from the gastrointestinal tract, as studies in mice have shown that a large portion of an orally administered dose is absorbed (76-85%).[4] The principal culprit is extensive first-pass metabolism in both the gut wall and the liver.[4]

Factors Limiting Oral Bioavailability:

-

Extensive First-Pass Metabolism: 2-ME2 undergoes rapid and extensive metabolism, primarily through glucuronidation and conversion to 2-methoxyestrone (2-ME1), significantly reducing the amount of unchanged drug reaching systemic circulation.[4][9]

-

Low Aqueous Solubility: While not the primary barrier, the hydrophobic nature of 2-ME2 can contribute to dissolution rate-limited absorption, particularly at higher doses.[4]

These challenges led to the discontinuation of the clinical development of early oral formulations of 2-ME2, previously under the brand name Panzem.[3] Subsequent research has focused on novel formulations, such as nanocrystal dispersions (NCD), to enhance solubility and improve bioavailability.[10] A Phase I study of a 2-ME2 NCD demonstrated improved systemic exposure compared to earlier capsule formulations, allowing trough levels to reach the minimum effective concentration in preclinical models.[10]

Distribution: Binding and Tissue Penetration

Once in the systemic circulation, 2-ME2 is highly bound to plasma proteins. Understanding the extent of protein binding is crucial as only the unbound fraction is pharmacologically active and available for distribution into tissues and subsequent metabolism and excretion.

Plasma Protein Binding

Studies using equilibrium dialysis have shown that the unbound fraction (fu) of 2-ME2 in human plasma is very low.

| Parameter | Value | Reference |

| Mean Unbound Fraction (fu) in Cancer Patients | 0.019 ± 0.0043 | [11] |

| Mean Unbound Fraction (fu) in Healthy Volunteers | 0.027 ± 0.0019 | [11] |

The binding is concentration-independent, suggesting a low-affinity, non-saturable process.[11] 2-ME2 binds to several plasma proteins in the following decreasing order of affinity: plasma > albumin > alpha1-acid glycoprotein > sex-hormone-binding globulin.[2][11] Importantly, the plasma concentration-time profiles of total and unbound 2-ME2 are parallel, indicating that plasma protein binding is not a significant variable in pharmacokinetic monitoring.[11]

Tissue Distribution

Preclinical studies using radiolabeled 2-ME2 in mice have provided insights into its tissue distribution. High radioactivity accumulation was observed in the liver, lungs, and kidneys, which are key organs for metabolism and excretion.[12] A tumor-to-muscle uptake ratio of 2.36 was also reported, suggesting some preferential accumulation in tumor tissue.[12]

Metabolism: A Complex Web of Biotransformation

The extensive metabolism of 2-ME2 is the primary driver of its pharmacokinetic profile. The metabolic pathways are complex and involve multiple enzymes, leading to a variety of metabolites.

Endogenous Formation of 2-Methoxyestradiol

The metabolic pathway for the endogenous formation of 2-ME2 is a critical starting point for understanding its biotransformation.

Caption: Endogenous metabolic pathway of 2-Methoxyestradiol.

Primary Metabolic Pathways of Exogenous 2-ME2

When administered as a drug, 2-ME2 undergoes further metabolism, primarily through two major routes:

-

Oxidation: 2-ME2 is rapidly converted to its less active metabolite, 2-methoxyestrone (2-ME1), by 17β-hydroxysteroid dehydrogenase (17β-HSD). Plasma levels of 2-ME1 are often 10-20 fold higher than those of 2-ME2 following oral administration.

-

Glucuronidation: This is a major inactivation pathway for 2-ME2.[2][4] The resulting glucuronide conjugates are more water-soluble and are readily excreted.

The extensive nature of this metabolism, particularly the rapid conversion to 2-ME1, significantly reduces the systemic exposure to the active parent drug.

Caption: Primary metabolic pathways of exogenous 2-Methoxyestradiol.

Excretion: Elimination from the Body

The elimination of 2-ME2 and its metabolites occurs primarily through urinary excretion. Due to its extensive metabolism, very little unchanged 2-ME2 is found in the urine. In cancer patients treated with 2-ME2, less than 0.01% of the administered dose was excreted unchanged in the urine, while about 1% was excreted as glucuronides.[2] This underscores the efficiency of the metabolic clearance pathways.

Pharmacokinetic Parameters from Clinical and Preclinical Studies

The pharmacokinetic parameters of 2-ME2 have been characterized in both preclinical and clinical settings. However, significant inter- and intra-patient variability has been observed, particularly with oral formulations.[4]

Table 1: Summary of Human Pharmacokinetic Parameters of 2-Methoxyestradiol (Oral Administration)

| Parameter | Value | Population | Formulation | Reference |

| Bioavailability | ~1-2% | Cancer Patients | Capsules | [4] |

| Tmax (Time to Peak Concentration) | 0.5 - 4 hours | Solid Tumor Patients | Capsules | [13] |

| Plasma Half-life (t½) | ~1-2 days (highly variable) | Solid Tumor Patients | Capsules | [13] |

| Peak Plasma Concentration (Cmax) | 3.9 ng/mL (at 400 mg dose) | Solid Tumor Patients | Capsules | [13] |

| Peak Plasma Concentration (Cmax) | 8.3 ng/mL (at 800 mg dose) | Solid Tumor Patients | Capsules | [13] |

| Median Peak Plasma Concentration (Cmax) | 5.7 ng/mL (range: 3.0-18.6 ng/mL) (at 1600 mg dose) | Solid Tumor Patients | Capsules | [13] |

| Trough Plasma Levels (unconjugated 2-ME2) | ~4 ng/mL (at 1200 mg/day) | Prostate Cancer Patients | Capsules | [9] |

| Trough Plasma Levels (unconjugated 2-ME1) | ~40 ng/mL (at 1200 mg/day) | Prostate Cancer Patients | Capsules | [9] |

Table 2: Summary of Preclinical (Mouse) Pharmacokinetic Parameters of 2-Methoxyestradiol (Intravenous Administration)

| Parameter | Value | Reference |

| t½α (Distribution half-life) | 0.36 min | [12] |

| t½β (Elimination half-life) | 19 min | [12] |

| Clearance | 0.36 mL/min | [12] |

| Volume of Distribution | 52.9 mL | [12] |

The unphysiologically high apparent oral clearance (CL/F) and volume of distribution (Vd/F) observed in human studies reflect the low oral bioavailability.[13]

Experimental Protocols: Quantifying 2-Methoxyestradiol

Accurate quantification of 2-ME2 in biological matrices is essential for pharmacokinetic studies. Due to its low endogenous and therapeutic concentrations, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of 2-ME2 due to its high sensitivity, specificity, and throughput.

Step-by-Step Methodology:

-

Sample Pretreatment:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[14]

-

The instrument is operated in multiple reaction monitoring (MRM) mode, monitoring specific ion transitions for 2-ME2 (e.g., m/z 303.1 → 136.8) and its internal standard (e.g., m/z 308.1 → 138.8) for highly selective quantification.[14]

-

-

Quantification:

-

Calibration curves are generated using known concentrations of 2-ME2 to establish a linear relationship between concentration and instrument response.[14]

-

Caption: Experimental workflow for LC-MS/MS analysis of 2-ME2.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC with UV detection has also been used for the quantification of 2-ME2.

Step-by-Step Methodology:

-

Sample Pretreatment:

-

Solid-phase extraction (SPE) using C18 cartridges is employed to clean up and concentrate the analyte from a larger plasma volume (e.g., 1 mL).[15]

-

-

Chromatographic Separation:

-

Separation is achieved on a C18 column (e.g., Novapak C18) using an isocratic mobile phase of acetonitrile and water.[15]

-

-

Detection:

-

Detection is performed using a UV detector at a wavelength of 205 nm.[15]

-

-

Quantification:

-

Similar to LC-MS/MS, calibration curves are used for quantification.[15]

-

Future Directions and Conclusion

The pharmacokinetic profile of 2-Methoxyestradiol presents a significant challenge to its successful clinical development as an oral anticancer agent. The primary obstacle remains its extensive first-pass metabolism, leading to low and variable bioavailability. However, the compelling preclinical data on its anti-angiogenic and apoptotic effects continue to drive research into overcoming these limitations.

Future efforts should focus on:

-

Advanced Formulations: Further development and optimization of novel drug delivery systems, such as nanocrystals, solid lipid nanoparticles, and prodrugs, are crucial to enhance oral bioavailability and provide more consistent systemic exposure.[10][16]

-

Metabolic Modulation: Investigating the potential for co-administration with inhibitors of key metabolic enzymes (e.g., UGTs) could be a strategy to increase the systemic exposure of 2-ME2, although this approach requires careful consideration of potential drug-drug interactions.

-

Analog Development: The synthesis and evaluation of novel 2-ME2 analogs with improved metabolic stability and pharmacokinetic properties represent a promising avenue for developing a clinically viable therapeutic.[3]

References

-

2-Methoxyestradiol - Wikipedia. (URL: [Link])

-

Lakhani, N. J., & Figg, W. D. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(9), 1176–1182. (URL: [Link])

-

Purohit, A., He, J., Gupta, E., Figg, W. D., & Sparreboom, A. (2006). Plasma Protein Binding of the Investigational Anticancer Agent 2-methoxyestradiol. Cancer chemotherapy and pharmacology, 58(3), 421–426. (URL: [Link])

-

Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165–172. (URL: [Link])

-

Shushant, K., & Karol, R. (2012). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Current drug metabolism, 13(5), 615–626. (URL: [Link])

-

2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem. (URL: [Link])

-

LaVallee, T. M., Zhan, X., Johnson, M. S., Herbstritt, C. J., Swartz, G. M., Williams, M. S., Hsei, V., Wotring, J. W., & Pribluda, V. S. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691–3697. (URL: [Link])

-

What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research - Creative Scripts Compounding Pharmacy in Naples, FL. (2024). (URL: [Link])

-

Arora, S., Singh, S., Chhabra, A., Sharma, J., & Kumar, P. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in oncology, 12, 976077. (URL: [Link])

-

Corthorn, J., & Valdes, G. (2013). Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia. International journal of molecular sciences, 14(3), 6331–6351. (URL: [Link])

-

Lakhani, N. J., Sparreboom, A., Dahut, W. L., Venitz, J., & Figg, W. D. (2004). Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 806(2), 289–293. (URL: [Link])

-

Harrison, M. R., Hahn, N. M., Pili, R., Wilding, G., Eickhoff, J., & Dahut, W. L. (2004). A Phase II Multicenter, Randomized, Double-Blind, Safety Trial Assessing the Pharmacokinetics, Pharmacodynamics, and Efficacy of Oral 2-Methoxyestradiol Capsules in Hormone-Refractory Prostate Cancer. Clinical Cancer Research, 10(21), 7220–7226. (URL: [Link])

-

Dahut, W. L., Lakhani, N. J., Gulley, J. L., Arlen, P. M., Kohn, E. C., & Figg, W. D. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer biology & therapy, 5(1), 22–27. (URL: [Link])

-

Dahut, W. L., Lakhani, N. J., Gulley, J. L., Arlen, P. M., Kohn, E. C., & Figg, W. D. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer biology & therapy, 5(1), 22–27. (URL: [Link])

-

Tevaarwerk, A. J., Holen, K. D., Alberti, D. B., Sidor, C., Arnott, J., & Wilding, G. (2011). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Investigational new drugs, 29(4), 705–712. (URL: [Link])

-

Corthorn, J., & Valdes, G. (2013). Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. International journal of molecular sciences, 14(3), 6331–6351. (URL: [Link])

-

Fotsis, T., Zhang, Y., Pepper, M. S., Adlercreutz, H., Montesano, R., & Nawroth, P. P. (1994). The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors. International journal of cancer, 59(4), 503–510. (URL: [Link])

-

Perez-Sepulveda, A., & Monteiro, L. J. (2014). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current medicinal chemistry, 21(34), 3982–4001. (URL: [Link])

-

2-Methoxyestradiol | Rupa Health. (URL: [Link])

-

Essential pathways of estrogen metabolism in humans. 2-M-E2... - ResearchGate. (URL: [Link])

-

Lee, I., Kim, H. Y., Lee, K. C., Choe, Y. S., & Kim, B. T. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear medicine and biology, 34(7), 845–851. (URL: [Link])

-

Effect of formulation parameters on 2-methoxyestradiol release from injectable cylindrical poly(DL-lactide-co-glycolide) implants - PubMed. (URL: [Link])

-

Cooper, C. M., Maggiora, G. M., & He, S. (2013). A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. Journal of visualized experiments : JoVE, (75), e50186. (URL: [Link])

-

Biodistribution and pharmacokinetics of 2-[C-11]Methoxyestradiol in mice. (2007). Journal of Nuclear Medicine, 48(supplement 2), 263P. (URL: [Link])

-

A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC. (URL: [Link])

-

Perez-Sepulveda, A., & Monteiro, L. J. (2014). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current medicinal chemistry, 21(34), 3982–4001. (URL: [Link])

-

Mueck, A. O., & Seeger, H. (2010). 2-Methoxyestradiol--biology and mechanism of action. Steroids, 75(10), 625–631. (URL: [Link])

-

Selective estrogen receptor modulator - Wikipedia. (URL: [Link])

-

Tinley, T. L., Leal, R. M., Randall-Hlunn, R., & Mooberry, S. L. (2003). β-Tubulin Mutations Are Associated with Resistance to 2-Methoxyestradiol in MDA-MB-435 Cancer Cells. Cancer Research, 63(20), 6759–6763. (URL: [Link])

-

Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. (URL: [Link])

-

Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC. (URL: [Link])

-

Measuring Estrogens at Low Levels in Plasma - Waters Corporation. (URL: [Link])

-

Kumar, P., & Singh, B. (2014). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 23(3), 1105–1123. (URL: [Link])

Sources

- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma protein binding of the investigational anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

molecular targets of 2-Methoxyestradiol

Molecular Targets of 2-Methoxyestradiol: A Technical Analysis of Microtubule Destabilization and HIF-1 Inhibition[1]

Executive Summary

2-Methoxyestradiol (2-ME) represents a unique class of endogenous estrogen metabolites that exhibit potent anti-mitotic and anti-angiogenic properties largely independent of estrogen receptor (ER) binding.[1] Unlike its parent molecule, 17

Primary Molecular Target: The Microtubule Cytoskeleton

The principal mechanism of 2-ME cytotoxicity is its direct interaction with the colchicine-binding site of

Binding Kinetics and Thermodynamics

2-ME acts as a competitive inhibitor of colchicine binding.[2] It does not require high-affinity estrogen receptors (ER

| Parameter | Value | Biological Implication |

| Binding Site | Colchicine Pocket ( | Inhibits tubulin polymerization; distinct from Taxol/Vinblastine sites. |

| Association Constant ( | Indicates avid binding, sufficient to disrupt dynamic instability at physiological concentrations. | |

| Inhibition Constant ( | Competitive displacement of colchicine confirms overlapping binding domains. | |

| Effect on Polymerization | Sub-stoichiometric inhibition | Low concentrations suppress microtubule dynamics; high concentrations cause depolymerization. |

Mechanism of Action: Dynamic Suppression vs. Depolymerization

At low concentrations (

Figure 1: The dual mechanism of 2-ME on microtubule dynamics. Low doses suppress dynamics; high doses block polymerization.

The Anti-Angiogenic Switch: HIF-1 Inhibition[1][4]

2-ME is a potent inhibitor of angiogenesis, not through direct endothelial receptor blockade, but by downregulating HIF-1

Post-Transcriptional Regulation

Unlike many inhibitors that target mRNA synthesis, 2-ME does not affect HIF1A mRNA levels. Instead, it operates post-transcriptionally through two convergent pathways:

-

Microtubule-Dependent Nuclear Transport: HIF-1

requires an intact microtubule network to translocate from the cytoplasm to the nucleus. By disrupting this network, 2-ME sequesters HIF-1 -

Mitochondrial ROS Generation: 2-ME inhibits Complex I of the electron transport chain.[3] The resulting burst of Reactive Oxygen Species (ROS) paradoxically destabilizes HIF-1

under certain conditions and triggers DNA damage responses.

Figure 2: 2-ME prevents HIF-1

Experimental Validation Framework

To rigorously validate 2-ME activity in your specific model, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by 2-ME. Principle: Free tubulin has low fluorescence; polymerized tubulin (microtubules) enhances the fluorescence of a reporter dye (e.g., DAPI or specialized fluorophores).

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).[4]

-

GTP (100 mM stock).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA).[4] -

Controls: Paclitaxel (Stabilizer, Positive Control), Nocodazole or Colchicine (Destabilizer, Positive Control), DMSO (Vehicle).

Workflow:

-

Preparation: Pre-warm a 96-well half-area plate to 37°C.

-

Master Mix: Dilute tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration for spontaneous nucleation).

-

Treatment: Add 5

L of 10X test compound (2-ME at 10, 20, 50-

Validation Check: Ensure DMSO concentration is <1% to avoid solvent effects.

-

-

Initiation: Add 45

L of Tubulin Master Mix to each well. -

Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

-

Analysis: Plot RFU vs. Time. 2-ME should show a dose-dependent reduction in

(growth rate) and final plateau height compared to DMSO.

Protocol B: HIF-1 Nuclear Translocation Assay

Objective: Distinguish between transcriptional inhibition and nuclear transport blockade.

Workflow:

-

Cell Culture: Seed cancer cells (e.g., MDA-MB-231) and allow adhesion.

-

Induction: Treat cells with CoCl

(100 -

Treatment: Add 2-ME (5

M) for 4-8 hours. -

Fractionation: Use a nuclear/cytoplasmic fractionation kit to separate lysates.

-

Validation Check: Probe Western blots for Lamin B1 (Nuclear marker) and

-Tubulin (Cytoplasmic marker) to ensure clean fractionation.

-

-

Detection: Immunoblot for HIF-1

.-

Expected Result: 2-ME treatment should deplete Nuclear HIF-1

while Cytoplasmic HIF-1

-

Clinical Translation & Challenges

Despite promising mechanistic data, the clinical utility of 2-ME (Panzem®) has been hindered by pharmacokinetics.[5]

-

Metabolic Instability: 2-ME is rapidly oxidized by 17

-hydroxysteroid dehydrogenase (17 -

Nano-Formulation (Panzem NCD): A nanocrystal dispersion was developed to increase surface area and dissolution rate, showing improved absorption in Phase I/II trials.

-

Adverse Events: Generally well-tolerated, with reversible liver enzyme elevations and fatigue being the most common dose-limiting toxicities.

Global Signaling Network

The following diagram summarizes the pleiotropic effects of 2-ME, linking mitochondrial stress, microtubule disruption, and apoptosis.

Figure 3: Global signaling network of 2-ME induced apoptosis.

References

-

Mechanism of action of 2-methoxyestradiol: new developments. Source: PubMed (Mabjeesh et al.) URL:[Link]

-

Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers. Source: PubMed (Hamel et al.) URL:[Link]

-

2-Methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis. Source:[6][7][3][8][9][10][11][12][13] Clinical Cancer Research URL:[Link]

-

Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol. Source:[3] PubMed (Hagen et al.) URL:[Link]

-

Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Source: PubMed Central URL:[Link]

Sources

- 1. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxyestradiol | Rupa Health [rupahealth.com]

- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxyestradiol | Microtubule | HIF | TargetMol [targetmol.com]

- 10. 2-methoxyestradiol inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cornellpharmacology.org [cornellpharmacology.org]

Methodological & Application

Application Note: High-Sensitivity Analytical Methods for the Quantification of 2-Methoxyestradiol (2-ME2) in Serum

Abstract and Introduction

2-Methoxyestradiol (2-ME2), a natural metabolite of 17β-estradiol, has garnered significant scientific interest due to its potent anti-angiogenic and anti-tumor properties, with a mechanism of action distinct from its parent estrogen.[1][2] It is implicated in the pathophysiology of various conditions, including pre-eclampsia and several cancers.[2][3] Consequently, the accurate and precise quantification of 2-ME2 in serum is critical for clinical research, biomarker discovery, and therapeutic drug monitoring.

However, the analytical challenge is substantial. Endogenous levels of 2-ME2 in non-pregnant individuals are exceptionally low (typically in the low pg/mL range), and it exists alongside structurally similar isomers and metabolites that can cause analytical interference.[2][3] This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for 2-ME2 detection in serum, with a focus on ensuring accuracy, sensitivity, and reproducibility. We will delve into the technical intricacies of mass spectrometry-based methods (LC-MS/MS and GC-MS) and immunoassays (ELISA), providing detailed protocols and explaining the scientific rationale behind critical experimental choices.

Method Selection: A Comparative Overview

The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for its superior sensitivity and specificity, while ELISA offers a higher-throughput alternative suitable for screening large sample cohorts.[4][5]

| Parameter | LC-MS/MS | GC-MS/MS | Competitive ELISA |

| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with a competitive colorimetric readout.[6] |

| Specificity | Very High (distinguishes isomers with appropriate chromatography).[3] | High (requires derivatization).[7] | Moderate to High (potential for cross-reactivity with related metabolites).[3] |

| Sensitivity (LLOQ) | Very High (can reach low pg/mL, e.g., 2.5 pg/mL).[3] | High (can reach low pg/mL, e.g., 5.5 pg/mL).[7] | Moderate (typically in the ng/mL range, e.g., 18.75 ng/mL).[1][6] |

| Sample Volume | Low (e.g., 180-500 µL).[3] | Moderate (requires sufficient volume for extraction). | Low (e.g., 50 µL).[8] |

| Throughput | Moderate. | Low to Moderate. | High. |

| Expertise Required | High (instrument operation, method development). | High (derivatization, instrument operation). | Low to Moderate. |

| Key Advantage | "Gold Standard" for accuracy, specificity, and sensitivity. | Robust and sensitive alternative to LC-MS/MS. | High throughput, cost-effective for large sample numbers. |

| Key Limitation | Higher instrument cost and complexity. | Requires derivatization, which adds a step and potential variability. | Lower sensitivity and potential for overestimation due to cross-reactivity.[3] |

The Gold Standard: LC-MS/MS with Chemical Derivatization

For applications demanding the highest accuracy and sensitivity, such as clinical trials or fundamental mechanism-of-action studies, LC-MS/MS is the unequivocal choice. The low endogenous concentrations of 2-ME2 necessitate strategies to enhance its ionization efficiency in the mass spectrometer source. Chemical derivatization addresses this by adding a permanently charged or easily ionizable moiety to the 2-ME2 molecule, dramatically improving signal intensity.[3]

Principle of the Method

This protocol employs a robust sample preparation strategy involving solid-phase extraction (SPE) to isolate 2-ME2 from complex serum matrix components like proteins and phospholipids, which can cause ion suppression.[3][9] Following extraction, a derivatizing agent is used to enhance detection in positive-ion electrospray ionization (ESI). The derivatized 2-ME2 is then separated from isomers via Ultra-High-Performance Liquid Chromatography (UPLC) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11]

Experimental Workflow for LC-MS/MS Analysis

Caption: Figure 1. High-level workflow for sensitive LC-MS/MS detection of 2-ME2 in serum.

Detailed Step-by-Step Protocol

3.3.1 Materials and Reagents

-

2-Methoxyestradiol (2-ME2) certified reference standard

-

2-Methoxyestradiol-d5 (2-ME2-d5) or other suitable stable isotope-labeled internal standard (IS)

-

LC-MS grade water, acetonitrile, methanol, and ethyl acetate

-

Oasis HLB µElution SPE plates

-

Derivatizing agent: e.g., 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F)[3]

-

Pooled human serum (for calibration curve and QCs)

3.3.2 Sample Preparation: Solid-Phase Extraction (SPE) Causality: The purpose of SPE is to remove interfering substances from the serum that can quench the ESI signal and foul the analytical column and mass spectrometer. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a broad range of compounds, including steroids.[3]

-

Spiking: To a 180 µL aliquot of serum sample, calibration standard, or quality control (QC) sample, add 180 µL of the internal standard solution (e.g., 2-ME2-d5 in methanol). Vortex for 1 minute.

-

Protein Precipitation & Dilution: Centrifuge the mixture (8000 x g, 5 min). Take the supernatant and dilute with 390 µL of water. This step crashes out the majority of proteins while preparing the sample for SPE loading.[3][12]

-

SPE Plate Conditioning: Condition the wells of the Oasis HLB µElution plate by sequentially passing 200 µL of acetonitrile, 200 µL of methanol, and 200 µL of water.

-

Sample Loading: Load the entire diluted supernatant onto the conditioned SPE plate.

-

Washing: Wash the loaded sample with 200 µL of water, followed by 200 µL of 50% methanol. This removes polar, unbound contaminants.

-

Elution: Elute the 2-ME2 and IS from the sorbent with 200 µL of acetonitrile into a clean collection plate or microcentrifuge tubes.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50 °C.

3.3.3 Derivatization Causality: Derivatization with an agent like MPDNP-F adds a pre-charged moiety to the 2-ME2 molecule. This significantly enhances ionization efficiency in positive-ion ESI mode, which is crucial for achieving picogram-level sensitivity.[3]

-

Reconstitute the dried extract in the derivatization solution as per the reagent manufacturer's protocol.

-

Incubate the reaction mixture (e.g., 60 °C for 20 minutes).

-

Stop the reaction by adding a quenching solution.

-

The sample is now ready for injection into the LC-MS/MS system.

3.3.4 LC-MS/MS Parameters (Example)

-

UPLC System: Waters ACQUITY UPLC I-Class[13]

-

Column: C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm)[10]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.25 mL/min[10]

-

Gradient: A linear gradient optimized to separate 2-ME2 from its isomers.

-

Mass Spectrometer: Triple quadrupole (e.g., SCIEX QTrap 6500+)[3]

-

Ionization: ESI, Positive Mode

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 2-ME2 and the IS (e.g., 2-ME2: m/z 303.1 → 136.8; 2-ME2-d5: m/z 308.1 → 138.8).[10]

3.3.5 Method Validation A robust method must be validated to ensure its performance is reliable.[4][5][14]

-

Linearity: Establish a calibration curve using stripped serum spiked with known concentrations of 2-ME2 (e.g., 2.5 - 100 pg/mL). The curve should have a correlation coefficient (r²) > 0.99.[10]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <20% CV and ±20% bias).[3]

-

Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations in multiple runs. Accuracy should be within 85-115% of the nominal value, and precision (CV%) should be <15%.[10]

-

Recovery: Assess the efficiency of the extraction process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Evaluate the stability of 2-ME2 in serum under various conditions (freeze-thaw cycles, autosampler stability).[3]

Alternative Method: GC-MS/MS Analysis

Gas chromatography-mass spectrometry is a powerful alternative, particularly for laboratories with established GC-MS expertise. The primary challenge is that steroids are not naturally volatile. Therefore, a derivatization step to increase volatility is mandatory.[7][15]

Principle of the Method

The protocol involves protein precipitation and SPE, similar to the LC-MS/MS method. The key difference is the derivatization step, where silylating agents or acylating agents (like trifluoroacetic anhydride) are used to make the 2-ME2 volatile enough for GC analysis.[7] Large Volume Injection (LVI) techniques can be employed to enhance sensitivity.[7]

Detailed Step-by-Step Protocol

-

Sample Preparation: Perform protein precipitation and SPE as described in the LC-MS/MS protocol (Section 3.3.2).

-

Derivatization:

-

Evaporate the SPE eluate to dryness.

-

Add the derivatizing agent (e.g., trifluoroacetic anhydride).[7]

-

Incubate at an elevated temperature (e.g., 70°C) for a specified time to complete the reaction.[15]

-

Evaporate the reagent and reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

-

GC-MS/MS Analysis:

-

Validation: The same validation parameters as for LC-MS/MS (linearity, LLOQ, accuracy, precision) must be assessed.[16]

High-Throughput Screening: Competitive ELISA

For studies involving large numbers of samples where the highest sensitivity is not the primary requirement, a competitive enzyme-linked immunosorbent assay (ELISA) is a practical choice.[1][6]

Principle of the Method

This method is based on the principle of competitive binding.[6] 2-ME2 present in the serum sample competes with a fixed amount of enzyme-labeled 2-ME2 (or 2-ME2 coated on the plate) for a limited number of binding sites on a specific anti-2-ME2 antibody. The amount of enzyme-labeled 2-ME2 that binds is inversely proportional to the concentration of 2-ME2 in the sample. The signal is generated by adding a substrate that produces a measurable color change.[17]

Visualizing the Competitive ELISA Principle

Caption: Figure 2. Principle of competitive ELISA for 2-ME2 quantification.

General Step-by-Step Protocol

Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit.[8]

-

Sample Preparation: Serum samples are typically used directly or after a simple dilution as specified by the kit manufacturer.[1] Allow samples to clot and centrifuge to collect the serum fraction.[8]

-

Standard Curve: Prepare a series of standards from the provided stock solution to generate a standard curve (e.g., 31.25-2000 ng/mL).[6]

-

Competitive Binding: Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of the biotin-labeled 2-ME2 or HRP-conjugate solution.[1][8]

-

Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at 37°C).[8]

-

Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer to remove unbound components.[8]

-

Secondary Step: If using a biotin-based assay, add the HRP-Streptavidin conjugate and incubate (e.g., 30 minutes at 37°C).[6]

-

Substrate Addition: Add the TMB substrate solution to each well, which will react with the bound HRP to produce a blue color.

-

Stop Reaction: Stop the reaction by adding the stop solution, which will turn the color yellow.

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of 2-ME2 in the samples by interpolating their OD values against the standard curve. The concentration is inversely proportional to the OD.[6]

Conclusion

The quantification of 2-Methoxyestradiol in serum presents a significant analytical challenge that can be successfully addressed with the appropriate methodology. For definitive, high-sensitivity quantification required for clinical research and regulatory submissions, validated LC-MS/MS methods are the undisputed gold standard, offering unparalleled specificity and sensitivity. GC-MS/MS provides a robust, albeit more technically demanding, alternative. For high-throughput screening of large sample sets where picogram-level sensitivity is not the primary objective, commercial ELISA kits offer a rapid and user-friendly solution. The selection of the optimal method requires a careful consideration of the specific research question, required performance characteristics, and available resources.

References

-

Assay Genie. (n.d.). 2-Methoxy Estradiol ELISA Kit (UNFI0017). Assay Genie. Retrieved from [Link]

-

Higashi, T., et al. (2020). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1152, 122244. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual 2-Methoxy Estradiol ELISA Kit Catalogue Code: UNFI0017. Assay Genie. Retrieved from [Link]

-

Special Care Medical. (n.d.). 2-ME2 (2-Methoxy Estradiol) ELISA Kit. Special Care Medical. Retrieved from [Link]

-

Lakhani, M. J., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1176-1182. Retrieved from [Link]

-

Dodds, J. N., et al. (2020). Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate. Journal of Agricultural and Food Chemistry, 68(41), 11545-11552. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). 2-Methoxyestradiol ELISA kit (DEIA6240LL). Creative Diagnostics. Retrieved from [Link]

-

Xu, X., et al. (2005). Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(20), 6646-6655. Retrieved from [Link]

-

Gösweiner, S., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 684. Retrieved from [Link]

-

Turatti, G., et al. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. Brasil Apoio. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]

-

Ma, L., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 574, 120610. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of an UHPLC–MS/MS Method for Extended Serum Steroid Profiling in Female Populations | Request PDF. ResearchGate. Retrieved from [Link]

-

Koru, K., et al. (2012). Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma. Talanta, 99, 959-966. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Methoxyestradiol. Rupa Health. Retrieved from [Link]

-

Ardent Bio LLC. (n.d.). 2-ME2 (2-Methoxy Estradiol) ELISA Kit. Ardent Bio LLC. Retrieved from [Link]

-

Sci-Hub. (n.d.). A gas chromatography/mass spectrometry assay to measure estradiol, catecholestradiols, and methoxyestradiols in plasma. Sci-Hub. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]

-

Spandidos Publications. (2016). Evaluation of 2-methoxyestradiol serum levels as a potential prognostic marker in malignant melanoma. Oncology Letters, 12(4), 2851-2856. Retrieved from [Link]

-

Gil, J., et al. (2006). Determination of steroid hormones in blood by GC-MS/MS. Journal of Chromatography B, 844(1), 50-58. Retrieved from [Link]

-

MDPI. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 684. Retrieved from [Link]

-

Waters Corporation. (2024, March 1). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets [Video]. YouTube. Retrieved from [Link]

-

University of Turin. (n.d.). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. IRIS-AperTO. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved from [Link]

-

DPX Technologies. (n.d.). Sample Preparation for Blood/Serum Matrices. DPX Technologies. Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brasilapoio.com.br [brasilapoio.com.br]

- 6. 2-ME2(2-Methoxy Estradiol) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. lcms.cz [lcms.cz]

- 14. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

- 16. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ardentbio.com [ardentbio.com]

establishing a stable 2-Methoxyestradiol-resistant cell line

Application Note: Establishing and Characterizing a Stable 2-Methoxyestradiol (2-ME) Resistant Cell Line

Executive Summary & Mechanism of Action

2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, exerts potent antitumor effects independent of Estrogen Receptors (ERs).[1][2][3][4] Its primary mechanism involves binding to the colchicine-binding site of

Establishing a 2-ME resistant (2-ME^R) cell line is a critical workflow for elucidating mechanisms of acquired resistance, such as

This guide provides a validated, stepwise protocol for deriving stable 2-ME^R lines, emphasizing "evolutionary" dose escalation to select for specific tubulin mutations rather than transient stress adaptations.

Pre-Experimental Considerations

Reagent Preparation

-

Compound: 2-Methoxyestradiol (Panzem).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Storage: Stock solutions (e.g., 10 mM) must be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, as 2-ME can precipitate or degrade.[5]

-

Light Sensitivity: 2-ME is light-sensitive; perform handling in low light and wrap tubes in foil.

Cell Line Selection

-

ER Status: Because 2-ME acts via tubulin, both ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-435, PC-3) lines are suitable.

-

Starting Health: Ensure parental cells are mycoplasma-free and in the logarithmic growth phase (70-80% confluence) before initiating the protocol.

Protocol: Stepwise Dose Escalation Strategy

Principle: Rapid high-dose exposure typically leads to massive cell death without selecting for stable genetic resistance. A "pulsed recovery" approach combined with gradual escalation allows cells to acquire and fixate necessary mutations (e.g., in the TUBB gene).

Phase I: Baseline Sensitivity (Week 1)

-

Seed parental cells in 96-well plates.

-

Treat with a 2-ME gradient (0.1

M to 10 -

Determine the IC50 (concentration inhibiting 50% growth) using an MTT or CCK-8 assay.

-

Target: This value is your starting reference (

).

-

Phase II: Initial Selection (Weeks 2–4)

-

Seed parental cells in T-25 flasks.

-

Initial Dose: Treat cells with IC50 / 2 (e.g., if IC50 = 1.0

M, start at 0.5 -

Observation: Expect 30-50% cell death.

-

Maintenance: Change media containing the drug every 3 days. If confluence drops below 40%, remove the drug and allow "drug-free recovery" until confluence reaches 80%.

Phase III: The Escalation Ladder (Weeks 5–20+)

Once cells tolerate the initial dose with normal growth rates (doubling time comparable to parental), increase the concentration.

-

Increment Rule: Increase concentration by 20–50% per step. Do not double the dose immediately.

-

Passaging: Pass cells only when they reach 80% confluence in the presence of the drug.

-

Freezing: Create a "living bank." Freeze aliquots at every significant concentration milestone (e.g., 1

M, 2

| Step | Concentration (Example) | Criteria to Proceed | Estimated Time |

| 1 | 0.5 | Normal morphology, steady growth | 2-4 Weeks |

| 2 | 0.75 | >80% viability, no massive detachment | 3 Weeks |

| 3 | 1.0 | Stable doubling time | 3 Weeks |

| 4 | 1.5 | Resistance Confirmation (Quick MTT) | 4 Weeks |

| 5 | 2.0 | Maintenance of resistance phenotype | Ongoing |

Phase IV: Stabilization (Final)

-

Once the desired resistance level (usually >10-fold IC50 shift) is reached, maintain cells in the final concentration continuously.

-

Withdrawal Test: To confirm stability, culture a sub-population without drug for 4 weeks, then re-challenge. Stable genetic resistance (mutations) will persist; transient adaptation will revert.

Visualization: Escalation Workflow

Caption: Iterative dose-escalation workflow. Critical decision points (diamond) determine whether to escalate dose or allow recovery.

Characterization & Validation

Mere survival in the drug is not enough. You must validate the nature of the resistance.

Resistance Index (RI) Calculation

Perform a dose-response curve (MTT/CCK-8) for both Parental and Resistant lines side-by-side.

-

Target: An RI > 10 is considered a robust resistant model.

Cross-Resistance Profiling (The "Fingerprint")

2-ME resistance often stems from mutations in the colchicine-binding site. This creates a specific cross-resistance signature.

| Drug Class | Representative Drug | Expected Outcome in 2-ME^R Cells | Mechanism Note |

| Vinca Alkaloids | Vincristine, Vinblastine | Cross-Resistant | Overlap in destabilization mechanism.[3] |

| Taxanes | Paclitaxel (Taxol) | Sensitive (or Hypersensitive) | Taxanes bind a different site and stabilize microtubules. |

| Colchicine | Colchicine | Variable/Resistant | Direct competition for the binding site. |

| Anthracyclines | Doxorubicin | Sensitive | unless MDR1 (P-gp) is co-upregulated.[6] |

Molecular Validation

-

Sequencing: PCR amplify and sequence the Class I

-tubulin (TUBB) gene.-

Look for: Mutations at Asp197 (D197N) or Lys350 (K350N). These are canonical 2-ME resistance mutations.

-

-

Western Blot:

Visualization: Mechanisms of Resistance

Caption: Mechanistic divergence. 2-ME induces apoptosis in WT cells via destabilization, while specific tubulin mutations prevent binding in resistant cells.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Crisis" (Massive death at new dose) | Dose increment too high (>50%). | Return to previous dose for 1 week. Attempt a smaller increment (e.g., +10%). |

| Loss of Resistance after freezing | Unstable epigenetic adaptation. | Ensure cells were cultured at the final dose for >4 weeks before freezing. Always thaw into drug-containing media. |

| Cells grow but morphology changes | Selection of a sub-clone or EMT. | Perform STR profiling to confirm cell identity. Check for Epithelial-Mesenchymal Transition (EMT) markers (loss of E-cadherin). |

| No cross-resistance to Vincristine | Resistance might be MDR1-mediated. | Treat with Verapamil (MDR1 inhibitor) + 2-ME. If sensitivity restores, resistance is efflux-based, not tubulin-based. |

References

-

Antiproliferative Activity of 2-ME: Title: 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells.[3][8] Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

-

Tubulin Mutations & Resistance: Title: Beta-Tubulin Mutations Are Associated with Resistance to 2-Methoxyestradiol in MDA-MB-435 Cancer Cells. Source: AACR (Cancer Research) URL:[Link]

-

Cross-Resistance Mechanisms: Title: Resistance to Microtubule-Stabilizing Drugs Involves Two Events: Beta-Tubulin Mutation in One Allele Followed by Loss of the Second Allele.[9] Source: NIH (PubMed Central) URL:[Link]

-

MDR1 Interaction: Title: Can 2-methoxyestradiol chemosensitize resistant breast cancer cells? Source: NIH (PubMed) URL:[Link]

-

General Protocol for Drug Resistance: Title: Establishment of Drug-resistant Cell Lines.[3][10][11] Source: Creative Bioarray URL:[Link]

Sources

- 1. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxyestradiol and multidrug resistance: can 2-methoxyestradiol chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MDR1 Synonymous Polymorphisms Alter Transporter Specificity and Protein Stability in a Stable Epithelial Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-bioarray.com [creative-bioarray.com]

Troubleshooting & Optimization

Technical Support Center: 2-Methoxyestradiol (2-ME) Application Guide

Status: Operational Ticket Subject: Overcoming Resistance & Optimizing Efficacy of 2-Methoxyestradiol Assigned Specialist: Senior Application Scientist, Oncology R&D

Welcome to the 2-ME Technical Hub

You are likely here because your 2-Methoxyestradiol (2-ME) experiments are showing inconsistent IC50 values, or your target cell lines have developed insensitivity. 2-ME is a unique agent—it is an endogenous metabolite of estradiol that functions as a microtubule destabilizer and a HIF-1

This guide is structured to troubleshoot these specific failure modes.

Part 1: Diagnostic Workflow (Triage)

Before altering your protocol, determine if you are facing pseudo-resistance (stability/metabolic issues) or true acquired resistance (target alteration).

Figure 1: Diagnostic logic tree for isolating the root cause of 2-ME resistance.

Part 2: Troubleshooting Modules

Module A: Metabolic Inactivation (The "Hidden" Resistance)

Symptom: Your cells are resistant in vitro, but the target (tubulin) seems wild-type.

Technical Insight: 2-ME is rapidly oxidized to 2-methoxyestrone (inactive) by 17

Q: How do I confirm metabolic resistance? A: Perform a conditioned media analysis or a co-treatment assay.

-

Protocol: Incubate cells with 5

M 2-ME for 24 hours. -

Collect media and analyze via HPLC/MS for the ketone metabolite (2-methoxyestrone).

-

Quick Fix: Co-treat with a specific 17

-HSD2 inhibitor or use the sulfamoylated analog 2-ME2bisMATE , which resists this enzymatic cleavage [1].

Module B: Target Alteration (Tubulin Mutations)

Symptom: Cells are cross-resistant to Vinca alkaloids (Vinblastine) but sensitive to Paclitaxel.[2]

Technical Insight: Acquired resistance often stems from point mutations in the Class I

Q: How do I validate tubulin-mediated resistance? A: The In Situ Tubulin Polymerization Assay is the gold standard.

Protocol: Tubulin Fractionation

-

Treatment: Treat sensitive (Parental) and Resistant (2ME2R) cells with 2-ME (2-5

M) for 12 hours. Include Paclitaxel (1 -

Lysis: Lyse cells in hypotonic buffer containing NP-40 (detergent) to solubilize unpolymerized (soluble) tubulin, leaving polymerized microtubules intact.

-

Buffer: 20mM Tris-HCl, 1mM MgCl2, 2mM EGTA, 0.5% NP-40, protease inhibitors.

-

-

Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Soluble Tubulin (S).

-

Pellet: Polymerized Tubulin (P).[2] Resuspend pellet in SDS-PAGE sample buffer.

-

-

Analysis: Western Blot for

-tubulin. -

Interpretation:

-

Sensitive Cells: 2-ME shifts tubulin from Pellet (P) to Supernatant (S) (Depolymerization).

-

Resistant Cells: Tubulin remains in the Pellet (P) despite 2-ME treatment.

-

Module C: Bioavailability & Formulation (In Vivo Issues)

Symptom: Drug works in Petri dish but fails in Xenografts. Technical Insight: 2-ME has poor water solubility and a short half-life. Standard oral delivery results in low plasma concentration.

Q: How do I improve in vivo delivery? A: Switch from DMSO-based preparations to Nanocrystal Dispersions (NCD) or PEGylated Liposomes .

-

Nanocrystals: Milling 2-ME into nanometer-sized particles increases the surface area and dissolution rate, significantly boosting oral bioavailability [3].

-

Liposomes: Encapsulating 2-ME in PEG-liposomes prevents rapid hepatic metabolism and improves tumor accumulation via the EPR effect [4].

Part 3: Overcoming Resistance (Combination Strategies)

When single-agent 2-ME fails due to survival signaling (e.g., Bcl-2 overexpression or ROS scavenging), combination therapy is required.

Table 1: Validated Combination Strategies

| Partner Drug | Mechanism of Synergy | Target Resistant Phenotype | Reference |

| Bortezomib | 2-ME increases mitochondrial ROS; Bortezomib blocks proteasomal degradation of ROS-damaged proteins. | Multiple Myeloma (Bortezomib-resistant) | [5] |

| Tamoxifen | 2-ME downregulates HIF-1 | Tamoxifen-resistant Breast Cancer (LCC2) | [6] |

| Paclitaxel | 2-ME targets colchicine site; Paclitaxel targets taxane site. No cross-resistance. | Tubulin-mutant (D197N) tumors | [2] |

| Everolimus | 2-ME acts as an Akt/mTOR inhibitor, enhancing Everolimus efficacy. | Triple-Negative Breast Cancer (TNBC) | [7] |

Part 4: Mechanistic Visualization

Understanding the pathway is crucial for selecting the right combination partner.

Figure 2: Mechanism of Action and Resistance Nodes. Red lines indicate resistance mechanisms (Metabolism, Mutation, Survival Signaling).

Part 5: Frequently Asked Questions (FAQs)

Q1: Is 2-ME a substrate for P-glycoprotein (MDR1)?

A: Generally, no . Unlike Taxol or Vincristine, 2-ME is a poor substrate for P-gp. In fact, 2-ME can often inhibit P-gp function, making it effective in MDR-positive cell lines. If your cells are resistant, look at tubulin mutations or 17

Q2: My 2-ME powder turned slightly yellow. Is it still good? A: Discard it. 2-ME is sensitive to light and oxidation. Yellowing indicates degradation to quinones or other inactive metabolites. Always store lyophilized powder at -20°C in the dark and prepare fresh stock in DMSO immediately before use.

Q3: Can I use 2-ME in Estrogen Receptor (ER) negative cells?

A: Yes. 2-ME's mechanism is largely ER-independent . It works through tubulin destabilization. It is effective in both ER+ (MCF-7) and ER- (MDA-MB-231) cell lines, provided the metabolic enzymes (17

References

-

Day, J. M., et al. (2006). "The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells."[1][4] Endocrinology.

-

Kamath, K., et al. (2008). "Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells." Molecular Cancer Therapeutics.[2][5][6]

-

Tevaarwerk, A. J., et al. (2009). "Phase I Trial of 2-Methoxyestradiol (2ME2) NanoCrystal Dispersion in Advanced Solid Malignancies." Clinical Cancer Research.

-

Ali, S., et al. (2025). "PEGylated Polymeric Nanoparticles Loaded with 2-Methoxyestradiol for the Treatment of Uterine Leiomyoma." Molecular Cancer Therapeutics.[2][5][6]

-

Song, I. S., et al. (2013).[7] "Combination treatment with 2-methoxyestradiol overcomes bortezomib resistance of multiple myeloma cells." Experimental & Molecular Medicine.

-

Amira, A., et al. (2024). "2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α."[3] BMC Cancer.

-

Salanova, M., et al. (2020). "2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome." Frontiers in Oncology.

-

Mooberry, S. L. (2003). "Mechanism of action of 2-methoxyestradiol: new developments." Drug Resistance Updates.

-

Sutherland, T. E., et al. (2010). "2-Methoxyestradiol – Biology and mechanism of action." Steroids.[6][8][9][10][11][12][13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells: implications for drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination treatment with 2-methoxyestradiol overcomes bortezomib resistance of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol overcomes drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 10. 2-Methoxyestradiol and multidrug resistance: can 2-methoxyestradiol chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of freeze-dried 2-methoxyestradiol nanoparticle powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. PEGylated Polymeric Nanoparticles Loaded with 2-Methoxyestradiol for the Treatment of Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Minimizing Off-Target Effects of 2-Methoxyestradiol (2-ME)

[1]

Introduction: The "Dirty" Clean Compound[2]

2-Methoxyestradiol (2-ME) is a paradox in signal transduction research. While it is a potent, endogenous metabolite with anti-angiogenic and anti-tumor properties, it is frequently mishandled in the laboratory.[1] Its reputation for "off-target" effects often stems from three distinct root causes: physicochemical precipitation (pseudo-off-target), metabolic inactivation (pharmacokinetic failure), and receptor cross-talk (GPER activation).[2][1]

This guide moves beyond basic datasheets to address the specific failure modes of 2-ME, providing a self-validating framework to ensure your phenotypic observations are genuine.

Module 1: Formulation & Solubility (The "Pseudo" Off-Target Effect)

The Issue: 2-ME is highly lipophilic (LogP ~3.5).[2][1] Users frequently observe "toxicity" that is actually physical stress from micro-precipitates forming upon dilution into aqueous media.[2] These micro-crystals lyse cell membranes non-specifically, mimicking apoptosis.[2][1]

Critical Protocol: The "Clarified Spike" Method

Do not simply vortex your stock into media.[2] Use this protocol to ensure a monodisperse solution.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[2][1][3] Avoid Ethanol for long-term stocks as evaporation alters concentration.[2]

-

Stock Concentration: Prepare a 1000x stock (e.g., 10 mM stock for 10

M final).-

Why? Keeping DMSO < 0.1% is critical to prevent solvent cytotoxicity.[2]

-

-

The Clarification Step (Crucial):

-

Centrifuge the thawed DMSO stock at 15,000 x g for 5 minutes before every use.

-

Reasoning: This pellets invisible micro-aggregates that form during freeze-thaw cycles.[2]

-

-

The Rapid-Dispersion Technique:

Data: Solubility Thresholds

| Solvent / Matrix | Max Solubility | Stability | Risk Factor |

| Anhydrous DMSO | ~45 mg/mL (150 mM) | High (-20°C) | Hygroscopic (absorbs water -> precipitation) |

| Ethanol | ~20 mg/mL | Moderate | Evaporation changes molarity |

| Water / PBS | < 0.002 mg/mL | None | Immediate precipitation |

| Culture Media (10% FBS) | ~20 | Low (<24h) | Protein binding (BSA) alters free drug levels |

Module 2: Metabolic Stability (The "Vanishing" Effect)[1][2]

The Issue: Researchers often claim 2-ME "doesn't work" in certain cell lines.[2] This is rarely an off-target effect but rather rapid metabolic inactivation.[2]

The Mechanism:

2-ME is a substrate for 17

Expert Insight:

If you are using ZR-75-1 breast cancer cells, you will see almost no effect of 2-ME.[2] These cells express high levels of 17

Validation Workflow

If you suspect metabolic inactivation:

-

Check 17

-HSD2 Status: Verify expression levels in your cell line via Western Blot or qPCR.[2] -

Replenishment Protocol: For experiments >12 hours, replace media containing fresh 2-ME every 6–8 hours.

-

Inhibitor Rescue: Co-treat with a 17

-HSD inhibitor (if available/compatible) to restore sensitivity (Concept validation only).

Module 3: Specificity & Receptor Cross-Talk[1]

The Issue: Users assume that because 2-ME is an estradiol metabolite, it activates Estrogen Receptors (ER

The Reality:

-

ER

/ER -

GPER (GPR30): 2-ME is a high-affinity agonist for the G Protein-Coupled Estrogen Receptor (GPER).[2]

Pathway Visualization: Mechanism vs. Off-Target

The following diagram illustrates the divergence between the desired mechanism (Microtubule/HIF) and the confounding receptor pathways.[2]

Figure 1: Mechanistic divergence of 2-ME. Note that GPER activation occurs at physiological concentrations, while ER activation is negligible unless overdosed.[2][1] Metabolic inactivation by 17

Troubleshooting Receptor Interference

If you observe rapid signaling (calcium flux, ERK phosphorylation) within minutes:

Module 4: Mechanism Validation (HIF-1 vs. Tubulin)

The Issue: 2-ME inhibits HIF-1

The Solution: Dose Titration.[2][1]

-

Low Dose (0.5 - 1

M): Often sufficient to inhibit HIF-1 -

High Dose (>2

M): Causes complete depolymerization of interphase microtubules.[2][1]

Validation Protocol:

FAQ: Troubleshooting Common Failures

Q1: My cells are dying, but not via apoptosis (Annexin V negative). Why? A: You likely have necrotic death due to precipitation.[2] Check your media under 40x microscopy. If you see small crystals, you exceeded the solubility limit or mixed too quickly.[1] Reduce concentration or use the "Clarified Spike" method.

Q2: Can I use 2-Methoxyestradiol in vivo?

A: It is difficult. 2-ME has very poor oral bioavailability due to the "First Pass" effect (metabolism by 17

Q3: I see a biphasic effect (proliferation at low dose, death at high dose). Is this normal?

A: Yes. At very low nanomolar concentrations, some estrogen metabolites can have weak proliferative effects (hormetic response) or GPER-mediated survival signaling.[2][1] Ensure you are working in the therapeutic window (1–5

References

-

Pribluda, V. S., et al. (2000). "2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate."[2][1] Cancer Research.[2][9] (Establishes microtubule mechanism).

-

LaVallee, T. M., et al. (2002). "2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors

and -

Mabjeesh, N. J., et al. (2003). "2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF."[2][1][10] Cancer Cell.[2] (Links Microtubules to HIF-1

inhibition).[2][5][6][7][8][10] -

Sutherland, T. E., et al. (2005). "Selective insensitivity of ZR-75-1 human breast cancer cells to 2-methoxyestradiol: evidence for type II 17

-hydroxysteroid dehydrogenase as the underlying cause."[2] Cancer Research.[2][9] (Identifies metabolic resistance mechanism). -

Prossnitz, E. R., & Arterburn, J. B. (2015). "International Union of Basic and Clinical Pharmacology.[2][1] XCVII. G Protein-Coupled Estrogen Receptor and Its Pharmacologic Modulators."[2] Pharmacological Reviews. (Identifies 2-ME as a GPER agonist).

Sources

- 1. ovid.com [ovid.com]

- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective insensitivity of ZR-75-1 human breast cancer cells to 2-methoxyestradiol: evidence for type II 17beta-hydroxysteroid dehydrogenase as the underlying cause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. apexbt.com [apexbt.com]

- 8. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cornellpharmacology.org [cornellpharmacology.org]

Technical Support Center: 2-Methoxyestradiol (2-ME) Stability

Topic: Optimizing Stability and Bioavailability of 2-Methoxyestradiol in Cell Culture

Executive Summary

2-Methoxyestradiol (2-ME, often abbreviated as 2-ME2) is an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties.[1][2][3][4][5][6][7][8] However, its utility in in vitro assays is frequently compromised by three instability factors: hydrophobic precipitation , rapid metabolic conversion , and photo-oxidation .[1][2]

This guide moves beyond basic storage instructions to address the biological stability of 2-ME—specifically its rapid inactivation by 17

Part 1: The "Disappearing Compound" Phenomenon (Metabolic Stability)

The Core Issue: It’s Not Just Degradation, It’s Metabolism

Researchers often observe a loss of potency (IC

Mechanism:

Many cancer cell lines (e.g., MDA-MB-231 , ZR-75-1 , and liver lines) express high levels of 17

-